molecular formula C12H15ClN2O B2438694 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2197830-01-4

3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

Cat. No.: B2438694
CAS No.: 2197830-01-4
M. Wt: 238.72
InChI Key: ZFTPUGYFLJEYRC-UHFFFAOYSA-N
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Description

3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[222]octane is a chemical compound that features a bicyclic structure with a pyridine ring substituted with a chlorine atom

Properties

IUPAC Name

3-(5-chloropyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-1-2-12(14-7-10)16-11-8-15-5-3-9(11)4-6-15/h1-2,7,9,11H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTPUGYFLJEYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the reaction of 5-chloropyridin-2-ol with 1-azabicyclo[2.2.2]octane under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of 5-chloropyridin-2-ol, followed by nucleophilic substitution with 1-azabicyclo[2.2.2]octane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is unique due to its bicyclic structure combined with a chlorinated pyridine ring. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Biological Activity

3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane, also known as a pyrrolidine chloropyridine ether, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure combined with a chloropyridine moiety, which may contribute to its biological activities. The general formula can be represented as follows:

C12H14ClNO\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thus preventing substrate access and catalytic activity. This mechanism is critical in understanding its potential therapeutic applications.

Pharmacological Studies

Research on similar compounds has indicated various pharmacological activities, including analgesic and antitumor effects. For instance, studies on analogues of 1-azabicyclo[2.2.2]octane have shown significant analgesic properties with an effective dose (ED50) of approximately 3.1 mg/kg .

Case Studies

  • Analgesic Activity : A comparative study on various azabicyclo compounds demonstrated that modifications to the bicyclic structure could enhance analgesic properties, suggesting that this compound may exhibit similar effects.
  • Antitumor Efficacy : In vivo studies involving structurally related compounds have shown promising results in PDX models for lung cancer, indicating that further investigation into this compound could yield significant insights into its therapeutic potential.

Research Findings Summary

Study Focus Findings
Analgesic ActivitySignificant activity observed in analogues; potential for similar effects in 3-chloropyridine derivatives .
Antitumor ActivityRelated compounds showed TGI rates up to 74%; suggests further exploration for cancer therapy applications .
Mechanism of ActionInteraction with enzyme active sites; inhibition of substrate access leading to altered enzyme activity.

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